2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol
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Overview
Description
2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol is an organic compound characterized by the presence of nitro, phenoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-nitrophenol with 3-(trifluoromethyl)phenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dichloromethane.
Major Products
Reduction: 2-Amino-5-[3-(trifluoromethyl)phenoxy]phenol.
Oxidation: Quinone derivatives.
Substitution: Various esters and ethers.
Scientific Research Applications
2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-Nitro-3-(trifluoromethyl)phenol
- Phenol, 2-(trifluoromethyl)-
Uniqueness
2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
61148-02-5 |
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Molecular Formula |
C13H8F3NO4 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
2-nitro-5-[3-(trifluoromethyl)phenoxy]phenol |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)8-2-1-3-9(6-8)21-10-4-5-11(17(19)20)12(18)7-10/h1-7,18H |
InChI Key |
CZLLKYAAXNYGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])O)C(F)(F)F |
Origin of Product |
United States |
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